(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine
Description
(2-Methoxyethyl)[1-(pyridin-3-yl)ethyl]amine is a secondary amine featuring a pyridin-3-yl moiety and a 2-methoxyethyl substituent. For example, describes the synthesis of 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine using 2-methoxyethylamine, achieving a melting point of 157–158°C and molecular ion peak at m/z 253 . Similarly, reports a 68% yield for a structurally related 2-methoxyethylamine derivative via room-temperature condensation . These methods highlight the feasibility of introducing the 2-methoxyethyl group into pyridine-containing systems.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C10H16N2O/c1-9(12-6-7-13-2)10-4-3-5-11-8-10/h3-5,8-9,12H,6-7H2,1-2H3 |
InChI Key |
LLYOBZNTHYKOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 3-pyridylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the methoxyethyl and ethylamine groups allows for specific interactions with target sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares (2-methoxyethyl)[1-(pyridin-3-yl)ethyl]amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Substituent Variations in Pyridine Position
Pyridin-3-yl vs. Pyridin-4-yl Derivatives
- [propan-2-yl][1-(pyridin-4-yl)ethyl]amine (CAS 1016833-69-4): Replacing the pyridin-3-yl group with pyridin-4-yl alters the electronic environment due to differences in nitrogen orientation. Pyridin-4-yl derivatives often exhibit distinct binding affinities in pharmacological contexts, though specific data for this compound is unavailable .
Heterocyclic Modifications
- [(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine : Incorporation of a triazole ring () introduces additional hydrogen-bonding sites and rigidity, which could improve metabolic stability but reduce conformational flexibility compared to the target compound .
Amine Group Modifications
Alkyl vs. Methoxyethyl Substituents
- Such changes are critical in drug design for balancing bioavailability and distribution .
- 1-(4-Bromophenyl)ethylamine (CAS 1008506-14-6): Substitution with a bromophenyl group () introduces steric bulk and electron-withdrawing effects, which may hinder reactivity or binding compared to the pyridin-3-yl analog .
Functional Group Additions
- 3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): The addition of a chloropyrazole ring significantly lowers the melting point (157–158°C vs. 247–249°C for a hydroxy-phenyl analog in ), likely due to reduced crystallinity from the chloro substituent .
Biological Activity
(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a molecular weight of approximately 180.25 g/mol. Its structure features a pyridine ring substituted at the 3-position with an ethylamine group and a methoxyethyl group attached to the nitrogen atom, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Properties : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in treating depression.
- Anticancer Potential : Certain derivatives have been evaluated for their anticancer activity, particularly against various cancer cell lines. The presence of the pyridine moiety is often associated with enhanced anticancer properties .
Antidepressant Activity
A study investigating the antidepressant effects of related compounds found that they could significantly increase serotonin levels in the brain, suggesting that this compound may also influence neurotransmitter dynamics. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it showed IC values in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative effects. The compound's structure allows it to interact with cellular pathways involved in cancer progression .
Case Studies
- Antidepressant Efficacy : In a controlled trial involving animal models of depression, administration of this compound resulted in significant behavioral improvements compared to control groups. The study highlighted its potential as a novel antidepressant agent.
- Cancer Cell Line Studies : A series of experiments on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell cycle progression. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
Comparative Analysis
To further understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine | Structure | Similar methoxyethyl group but different pyridine position |
| 1-Pyridin-3-yl-ethylamine | Structure | Lacks methoxyethyl group; simpler structure |
| 4-(Pyridin-3-yl)-butanamine | Structure | Longer carbon chain; potential different biological activity |
The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to these related compounds, making it an interesting candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
